4-(Pyridin-2-yl)imidazolidin-2-one
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Overview
Description
4-(Pyridin-2-yl)imidazolidin-2-one is a heterocyclic compound that features a pyridine ring attached to an imidazolidinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-2-yl)imidazolidin-2-one typically involves the reaction of pyridine-2-carbaldehyde with ethylenediamine, followed by cyclization. One common method involves the use of a base such as sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 4-(Pyridin-2-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Pyridine-2-carboxylic acid derivatives.
Reduction: Reduced imidazolidinone derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
4-(Pyridin-2-yl)imidazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Pyridin-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets. For instance, as a ligand in catalysis, it coordinates with metal ions to form complexes that facilitate enantioselective reactions. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access .
Comparison with Similar Compounds
- 2-(Pyridin-2-yl)imidazolidin-4-one
- 2-(Pyridin-2-yl)imidazolidin-5-one
- 2-(Pyridin-2-yl)imidazolidin-3-one
Comparison: 4-(Pyridin-2-yl)imidazolidin-2-one is unique due to its specific substitution pattern, which influences its reactivity and binding properties. Compared to its analogs, it may exhibit different catalytic efficiencies and biological activities due to the position of the pyridine ring .
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
4-pyridin-2-ylimidazolidin-2-one |
InChI |
InChI=1S/C8H9N3O/c12-8-10-5-7(11-8)6-3-1-2-4-9-6/h1-4,7H,5H2,(H2,10,11,12) |
InChI Key |
VZRYDWZSEUDDGR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)N1)C2=CC=CC=N2 |
Origin of Product |
United States |
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